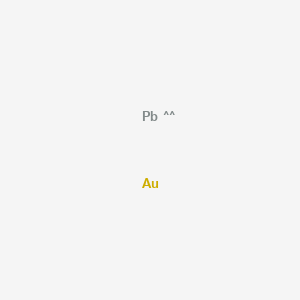

Gold;lead

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gold and lead are two distinct elements with unique properties and applications. Gold, with the symbol Au and atomic number 79, is a bright, slightly reddish-yellow, dense, soft, malleable, and ductile metal. It is one of the least reactive chemical elements and is solid under standard conditions . Lead, with the symbol Pb and atomic number 82, is a heavy metal that is denser than most common materials. It is soft, malleable, and has a relatively low melting point . The combination of gold and lead in a compound is an area of interest in various scientific fields due to the unique properties that each element brings to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of gold and lead compounds can involve various synthetic routes. One common method is the fire assay technique, which involves the use of lead as a collector for gold during the assay process . This method is widely used in the analysis of gold content in ores and concentrates. Another method involves the use of cyanide leaching, where gold is leached from the ore by treatment with a solution of cyanide .

Industrial Production Methods: In industrial settings, the production of gold and lead compounds often involves the use of high-temperature processes and specialized equipment. For example, the cyanide process for gold extraction involves comminution (grinding) to increase surface area and expose the gold to the extracting solution . The extraction is conducted by dump leaching or heap leaching processes.

Analyse Des Réactions Chimiques

Types of Reactions: Gold and lead compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the “Golden Rain” experiment, where lead nitrate reacts with potassium iodide to produce lead iodide, which forms beautiful hexagonal crystals resembling plates of gold .

Common Reagents and Conditions: Common reagents used in reactions involving gold and lead compounds include potassium iodide, lead nitrate, and cyanide solutions. The conditions for these reactions can vary, but they often involve heating and the use of aqueous solutions .

Major Products Formed: The major products formed from reactions involving gold and lead compounds include lead iodide (PbI₂) and potassium nitrate (KNO₃) in the case of the Golden Rain experiment . In the cyanide leaching process, the major product is a gold-cyanide complex.

Applications De Recherche Scientifique

Gold and lead compounds have a wide range of scientific research applications. In chemistry, gold compounds are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, gold compounds have been studied for their potential anticancer properties and their ability to reverse tumor immune escape . Lead compounds, on the other hand, have been used in the study of high-energy photon detection and as pigments in paints .

Mécanisme D'action

The mechanism of action of gold compounds involves their ability to interact with cellular components, such as thiol-containing enzymes, and inhibit their activity . This can lead to cytotoxic effects, making gold compounds potential candidates for anticancer therapy. Lead compounds, particularly lead iodide, can form complexes with other elements, which can be used in various industrial applications .

Comparaison Avec Des Composés Similaires

Gold and lead compounds can be compared with other similar compounds based on their properties and applications. For example, gold compounds can be compared with platinum compounds, which are also used in catalysis and anticancer therapy . Lead compounds can be compared with other heavy metal compounds, such as mercury and cadmium, which have similar properties and applications .

List of Similar Compounds:- Gold compounds: Platinum compounds, Silver compounds

- Lead compounds: Mercury compounds, Cadmium compounds

Conclusion

Gold and lead compounds are unique in their properties and applications Their ability to undergo various chemical reactions and their wide range of scientific research applications make them valuable in multiple fields

Propriétés

Numéro CAS |

56780-45-1 |

|---|---|

Formule moléculaire |

AuPb |

Poids moléculaire |

404 g/mol |

Nom IUPAC |

gold;lead |

InChI |

InChI=1S/Au.Pb |

Clé InChI |

UCHOFYCGAZVYGZ-UHFFFAOYSA-N |

SMILES canonique |

[Au].[Pb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)